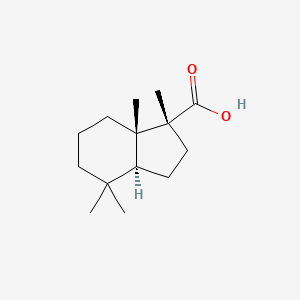
(+)-Austrodoric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Austrodoric Acid is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is a type of carboxylic acid, which is a class of organic compounds characterized by the presence of a carboxyl group (-COOH). This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Méthodes De Préparation
The preparation of (+)-Austrodoric Acid can be achieved through several synthetic routes. One common method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form carboxylic acids . Industrial production methods often involve the use of Grignard reagents, which react with carbon dioxide to form carboxylic acids after acidification with a mineral acid .
Analyse Des Réactions Chimiques
(+)-Austrodoric Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions
Applications De Recherche Scientifique
(+)-Austrodoric Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of (+)-Austrodoric Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
(+)-Austrodoric Acid can be compared with other carboxylic acids such as acetic acid, citric acid, and benzoic acidFor example, acetic acid is commonly used in vinegar, citric acid is found in citrus fruits, and benzoic acid is used as a preservative .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C14H24O2 |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
(1R,3aS,7aS)-1,4,4,7a-tetramethyl-2,3,3a,5,6,7-hexahydroindene-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-12(2)7-5-8-13(3)10(12)6-9-14(13,4)11(15)16/h10H,5-9H2,1-4H3,(H,15,16)/t10-,13-,14-/m0/s1 |
Clé InChI |
JQVRGJMXYNVMIA-BPNCWPANSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CC[C@@]2(C)C(=O)O)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC2(C)C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



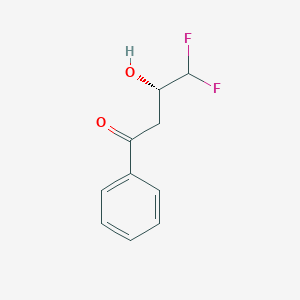


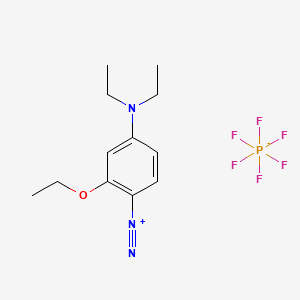


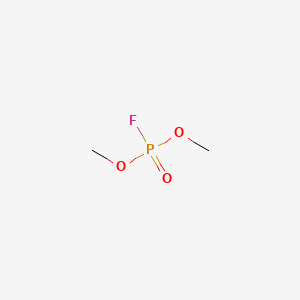



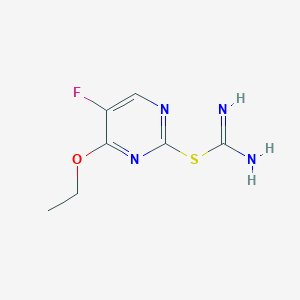

![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
